molecular formula C19H18ClN3O4 B14104004 N-(3-chloro-4-methoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide CAS No. 879566-78-6

N-(3-chloro-4-methoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B14104004
CAS No.: 879566-78-6
M. Wt: 387.8 g/mol
InChI Key: AWRCHDCQFCISQQ-UHFFFAOYSA-N
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Description

3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a chloro-methoxyphenyl group, and a dihydro-dioxo moiety. Its chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with ethyl chloroacetate, followed by cyclization to form the quinazoline ring. The introduction of the chloro-methoxyphenyl group is achieved through a nucleophilic substitution reaction using 3-chloro-4-methoxyaniline. The final steps involve the incorporation of the dihydro-dioxo moiety under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can produce fully reduced quinazoline compounds.

Scientific Research Applications

3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide

Uniqueness

3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its quinazoline core is particularly significant for its potential biological activity.

This compound’s versatility and potential make it a valuable subject for ongoing research and development in various scientific fields.

Properties

CAS No.

879566-78-6

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)butanamide

InChI

InChI=1S/C19H18ClN3O4/c1-3-15(17(24)21-11-8-9-16(27-2)13(20)10-11)23-18(25)12-6-4-5-7-14(12)22-19(23)26/h4-10,15H,3H2,1-2H3,(H,21,24)(H,22,26)

InChI Key

AWRCHDCQFCISQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)OC)Cl)N2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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